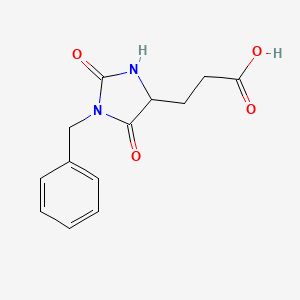

3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Vue d'ensemble

Description

3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the CAS number 1214025-50-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

- Molecular Formula : C₁₃H₁₄N₂O₄

- Molecular Weight : 262.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzyl derivatives with imidazolidinone structures under controlled conditions. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that various derivatives of imidazolidinones exhibit significant antimicrobial properties. In vitro studies have indicated that this compound may possess antibacterial and antifungal activities.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Active | 625 - 1250 |

| Staphylococcus epidermidis | Active | 625 - 1250 |

| Enterococcus faecalis | Active | 625 |

| Pseudomonas aeruginosa | Active | 625 |

| Candida albicans | Significant antifungal activity | Not specified |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against various strains, suggesting a broad spectrum of antimicrobial activity.

Study on Antimicrobial Efficacy

In a comparative study involving various dioxolane derivatives, the compound showed promising results against Gram-positive bacteria. The study utilized standard microbiological techniques to assess the antimicrobial properties and concluded that certain modifications in the chemical structure could enhance activity against resistant strains .

Evaluation of Anticonvulsant Properties

A study focusing on related compounds indicated that modifications in the imidazolidinone structure could lead to enhanced anticonvulsant effects. This suggests that further exploration of this compound may yield significant findings in epilepsy treatment .

Applications De Recherche Scientifique

Chemistry

3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid serves as a valuable building block in the synthesis of more complex molecules. Its imidazolidinone core allows for diverse modifications and functionalizations, making it suitable for various synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, possibly influencing their activity and providing insights into cellular processes.

Medicine

The compound is explored for its therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thus potentially preventing oxidative stress-related diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for applications in pharmaceuticals and fine chemicals production.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 20 µg/mL and 30 µg/mL respectively | Amin et al. (2019) |

| Antioxidant | Exhibits significant free radical scavenging activity comparable to ascorbic acid | In vitro assays |

| Enzyme Inhibition | Inhibits specific metabolic enzymes affecting cellular metabolism | Ongoing research |

Table 2: Case Studies Summary

| Case Study Title | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Significant inhibition of bacterial growth; potential lead molecule for antimicrobial therapies | Amin et al. (2019) |

| Antioxidant Activity Assessment | Dose-dependent radical inhibition with over 70% effectiveness at higher concentrations | DPPH radical scavenging assays |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent on the imidazolidinone ring undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with acyl chlorides : Substitution occurs at the benzyl position when treated with acyl chlorides, yielding derivatives with modified side chains. This is demonstrated in synthetic protocols where 2-cyclopropylacetyl chloride or 3-methylbutanoyl chloride replaces the benzyl group under basic conditions .

Functionalization of the Propanoic Acid Moiety

The propanoic acid group participates in condensation and amidation reactions:

Modification of the Imidazolidinone Core

The dioxoimidazolidin ring undergoes alkylation and sulfonation:

-

Sulfonation : Reaction with benzenesulfonyl chloride under basic conditions forms sulfonamide derivatives, enhancing solubility and bioactivity .

| Reaction Type | Reagent | Key Outcome |

|---|---|---|

| Alkylation | Iodomethane, NaH | N-methylation for metabolic stability |

| Sulfonation | Benzenesulfonyl chloride | Enhanced target binding in enzymatic assays |

Hydrolysis and Stability Studies

The compound’s ester and amide bonds are susceptible to hydrolysis:

-

Basic hydrolysis : The propanoic acid ester (e.g., ethyl ester) is saponified to the free acid using NaOH or LiOH .

-

pH-dependent stability : Degradation studies reveal that the compound remains stable at pH 4–7 but hydrolyzes rapidly under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Enzymatic Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes like ADAMTS-4/5 (aggrecanases) is critical for its biochemical applications:

-

Inhibition mechanism : Binds to the active site of ADAMTS-4/5 with IC₅₀ values in the nanomolar range, as shown in AlphaScreen assays .

-

Selectivity : Exhibits >100-fold selectivity over MMP-2 and MMP-14, minimizing off-target effects .

Comparative Reactivity Table

Propriétés

IUPAC Name |

3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVHYSXUNVLQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.